1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride
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Overview
Description
1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridinium core substituted with a benzyl group and a sulfonyl chloride moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride typically involves multiple steps, starting with the preparation of the pyridinium core. The benzylation of pyridine can be achieved using benzyl chloride in the presence of a base such as sodium hydride. The sulfonylation step involves the reaction of the benzylated pyridine with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can yield toluene.
Electrophilic aromatic substitution: The aromatic rings can participate in reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, thiols, or amines under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Electrophilic aromatic substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products
Nucleophilic substitution: Substituted pyridinium salts.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Toluene.
Electrophilic aromatic substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-[(4-methylbenzenesulfonyl)oxy]pyridin-1-ium chloride
- 1-Benzyl-3-[(4-nitrobenzenesulfonyl)oxy]pyridin-1-ium chloride
- 1-Benzyl-3-[(4-fluorobenzenesulfonyl)oxy]pyridin-1-ium chloride
Uniqueness
1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride is unique due to the presence of the 4-chlorobenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications.
Properties
CAS No. |
142936-98-9 |
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Molecular Formula |
C18H15Cl2NO3S |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
(1-benzylpyridin-1-ium-3-yl) 4-chlorobenzenesulfonate;chloride |
InChI |
InChI=1S/C18H15ClNO3S.ClH/c19-16-8-10-18(11-9-16)24(21,22)23-17-7-4-12-20(14-17)13-15-5-2-1-3-6-15;/h1-12,14H,13H2;1H/q+1;/p-1 |
InChI Key |
PBBMOJDDTGKHNO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl.[Cl-] |
Origin of Product |
United States |
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